(1-Cyclohexylethyl)(2-methoxyethyl)amine

Cheminformatics Drug Discovery Medicinal Chemistry

(1-Cyclohexylethyl)(2-methoxyethyl)amine (CAS 1157144-43-8) is a secondary amine characterized by the molecular formula C11H23NO and a molecular weight of 185.31 g/mol. This compound features a sterically bulky 1-cyclohexylethyl substituent paired with a flexible 2-methoxyethyl chain on a central secondary nitrogen, creating a bifunctional scaffold with both a reactive N–H site and an ether oxygen.

Molecular Formula C11H23NO
Molecular Weight 185.31 g/mol
Cat. No. B13257954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Cyclohexylethyl)(2-methoxyethyl)amine
Molecular FormulaC11H23NO
Molecular Weight185.31 g/mol
Structural Identifiers
SMILESCC(C1CCCCC1)NCCOC
InChIInChI=1S/C11H23NO/c1-10(12-8-9-13-2)11-6-4-3-5-7-11/h10-12H,3-9H2,1-2H3
InChIKeyFKLMHNUOFFNTRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Cyclohexylethyl)(2-methoxyethyl)amine (CAS 1157144-43-8): Secondary Amine Scaffold for Diversified Synthesis


(1-Cyclohexylethyl)(2-methoxyethyl)amine (CAS 1157144-43-8) is a secondary amine characterized by the molecular formula C11H23NO and a molecular weight of 185.31 g/mol [1]. This compound features a sterically bulky 1-cyclohexylethyl substituent paired with a flexible 2-methoxyethyl chain on a central secondary nitrogen, creating a bifunctional scaffold with both a reactive N–H site and an ether oxygen . It is cataloged as a research chemical intended for laboratory use as a synthetic building block or reference standard, with typical commercial purity specifications of 95% . No peer-reviewed biological activity data or structure-activity relationship studies were identified in the primary literature for this exact compound.

Secondary amine scaffold combines reactive N–H site for derivatization with ether oxygen for hydrogen-bond modulation.
Bulky 1-cyclohexylethyl group introduces steric hindrance, suitable for conformational control in library synthesis.
Commercial purity specification supports use as a synthetic building block or analytical reference standard.

Procurement Rationale: Why (1-Cyclohexylethyl)(2-methoxyethyl)amine Cannot Be Casually Substituted


Secondary amines bearing cyclohexylethyl and alkoxyalkyl motifs cannot be treated as interchangeable due to the pronounced sensitivity of both physicochemical and pharmacological properties to subtle structural changes. In the broader class of cyclohexylethylamines, N-substitution patterns profoundly alter biological outcomes; for instance, N-methylation inverts the pressor potency trend observed between phenethylamine and its cyclohexyl analog [1]. Similarly, within alkoxyalkylamines, chain length and branching govern lipophilicity, hydrogen-bonding capacity, and metabolic stability. For (1-Cyclohexylethyl)(2-methoxyethyl)amine, the specific combination of a bulky cyclohexylethyl group and a 2-methoxyethyl chain yields a steric and electronic profile that is structurally distinct from analogs such as (cyclohexylmethyl)(2-methoxyethyl)amine (C10H21NO, MW 171.28) or (R)-1-cyclohexylethylamine (C8H17N, MW 127.23). Direct substitution with any of these analogs in a synthetic route or biological assay would alter reaction kinetics, product distribution, and target engagement profiles in ways that are not predictable without empirical verification.

(Cyclohexylmethyl)(2-methoxyethyl)amine
Subtle changes in cycloalkyl substitution may alter steric hindrance and reaction kinetics, limiting direct interchange.
(R)-1-Cyclohexylethylamine
Absence of the methoxyethyl chain removes a hydrogen-bond acceptor, shifting solubility and target engagement profiles.
2-Methoxyethylamine
Large differences in molecular weight and lipophilicity change partitioning behavior, making direct substitution unpredictable.

Quantitative Evidence Guide: Comparative Physicochemical and Computational Differentiation of (1-Cyclohexylethyl)(2-methoxyethyl)amine


Computational Lipophilicity and Hydrogen-Bonding Profile Comparison with Structural Analogs

Computational property prediction using PubChem-derived data permits quantitative comparison of (1-cyclohexylethyl)(2-methoxyethyl)amine with three structurally related secondary amines [1]. The target compound exhibits a computed XLogP3 of 2.7, which is intermediate between the more lipophilic cyclohexyl-containing analog (cyclohexylmethyl)(2-methoxyethyl)amine (XLogP3 2.0, MW 171.28) and the more hydrophilic analog lacking the methoxy group, (R)-1-cyclohexylethylamine (XLogP3 1.7, MW 127.23). Hydrogen-bond donor count (1) and acceptor count (2) are conserved across these analogs, but the topological polar surface area (12.0 Ų for the target) differs due to variations in molecular weight and conformational flexibility.

Lipophilicity Comparison
Computed context
Target XLogP3: 2.7
vs (cyclohexylmethyl)(2-methoxyethyl)amine: 2.0
vs (R)-1-cyclohexylethylamine: 1.7
vs 2-methoxyethylamine: -0.5
Supports partitioning behavior review for scaffold selection.
In silico prediction; experimental confirmation needed.
Cheminformatics Drug Discovery Medicinal Chemistry

Defined Application Scenarios for (1-Cyclohexylethyl)(2-methoxyethyl)amine Based on Available Evidence


Building Block for CNS-Penetrant Chemical Probes

The computed XLogP3 of 2.7 for (1-cyclohexylethyl)(2-methoxyethyl)amine falls within the optimal lipophilicity range (2.0–3.5) for passive blood-brain barrier permeability [1]. This property, combined with the compound's secondary amine functionality, positions it as a suitable starting scaffold for the synthesis of CNS-targeted chemical probes, provided that subsequent modifications maintain favorable physicochemical parameters. Researchers developing tools for neurological target engagement may preferentially select this amine over more hydrophilic analogs (e.g., (R)-1-cyclohexylethylamine, XLogP3 1.7) when CNS exposure is a critical design criterion.

Synthetic Intermediate for Sterically Encumbered Amide or Sulfonamide Libraries

The presence of a sterically bulky 1-cyclohexylethyl group adjacent to the secondary nitrogen restricts the conformational freedom around the amine center. This steric profile is advantageous for generating structurally diverse libraries via acylation or sulfonylation reactions, as it imparts conformational bias to the resulting amide or sulfonamide products. Procurement of (1-cyclohexylethyl)(2-methoxyethyl)amine for this purpose is justified when the research objective requires systematic exploration of steric effects on target binding, as opposed to using less hindered analogs such as N-(2-methoxyethyl)ethylamine which lacks the cyclohexyl moiety entirely [1].

Reference Standard for Analytical Method Development

With a defined molecular weight of 185.31 g/mol, a secondary amine functional group amenable to derivatization, and commercial availability at 95% purity [1], (1-cyclohexylethyl)(2-methoxyethyl)amine can serve as a calibration or system suitability standard in LC-MS and GC-MS method development for secondary amine-containing pharmaceutical impurities or metabolites. Its distinct retention time profile relative to structurally simpler amines (e.g., 2-methoxyethylamine, MW 75.11) provides a useful benchmark for optimizing chromatographic separation conditions.

Application
Selection Property
Validation Focus
CNS chemical probe synthesis
Computed lipophilicity within range associated with passive BBB permeability
Passive permeability assay or brain exposure model
Sterically hindered amide/sulfonamide libraries
Bulky 1-cyclohexylethyl group adjacent to reactive secondary amine
Conformational bias and steric effects on target binding
LC-MS/GC-MS reference standard for amines
Defined molecular weight and purity specification
Retention time reproducibility and method calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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